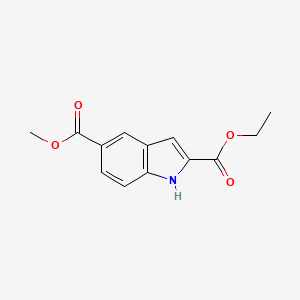

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Description

BenchChem offers high-quality 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-O-ethyl 5-O-methyl 1H-indole-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)11-7-9-6-8(12(15)17-2)4-5-10(9)14-11/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFILAPAOMFUIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370076 | |

| Record name | 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-66-0 | |

| Record name | 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate in Medicinal Chemistry

Executive Summary

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS 884494-66-0) is a high-value heterocyclic scaffold characterized by its "orthogonal" diester functionality. Unlike symmetric diesters, this molecule possesses a methyl ester at position C5 and an ethyl ester at position C2. This structural asymmetry is not merely cosmetic; it provides medicinal chemists with a precise handle for regioselective hydrolysis , allowing for the sequential functionalization of the indole core without the need for cumbersome protection/deprotection steps.

This guide details the physicochemical profile, synthesis pathways, and strategic application of this compound in the development of HCV NS5B polymerase inhibitors and indole-based antitumor agents.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The utility of CAS 884494-66-0 lies in its specific substitution pattern. The electron-withdrawing ester groups at C2 and C5 significantly lower the electron density of the indole ring, making it less susceptible to oxidative degradation compared to unsubstituted indoles, while increasing the acidity of the N-H proton (pKa ~16 in DMSO).

| Property | Data | Significance |

| CAS Number | 884494-66-0 | Unique Identifier |

| IUPAC Name | 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | |

| Molecular Formula | C₁₃H₁₃NO₄ | |

| Molecular Weight | 247.25 g/mol | Fragment-based drug design compliant (MW < 300) |

| LogP (Predicted) | ~2.8 - 3.1 | Favorable lipophilicity for membrane permeability |

| H-Bond Donors | 1 (Indole NH) | Critical for active site binding (e.g., Asp residues) |

| H-Bond Acceptors | 4 (2x Carbonyl, 2x Ether O) | Interaction points for solvated water or residues |

| Topological PSA | ~79 Ų | Good oral bioavailability predictor (< 140 Ų) |

Synthesis Strategy: The Modified Fischer Route

While various routes exist, the most robust and scalable method for synthesizing 2,5-disubstituted indoles with mixed ester functionality is the Fischer Indole Synthesis utilizing a pre-functionalized hydrazine. This route avoids the low selectivity of direct carboxylation.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

Hydrazine Component: Methyl 4-hydrazinobenzoate (provides the C5-methyl ester).

-

Ketone Component: Ethyl pyruvate (provides the C2-ethyl ester).[1]

Step-by-Step Protocol

Note: This protocol is designed for a 10 mmol scale. Standard safety precautions for handling hydrazines (toxic) and strong acids (corrosive) apply.

Step 1: Hydrazone Formation

-

Dissolution: Dissolve Methyl 4-hydrazinobenzoate (1.66 g, 10 mmol) in absolute ethanol (20 mL).

-

Condensation: Add Ethyl pyruvate (1.16 g, 10 mmol) dropwise at 0°C.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the hydrazine spot indicates completion.

-

Isolation: Evaporate solvent. The crude hydrazone is often used directly or recrystallized from ethanol.

Step 2: Fischer Cyclization

-

Acid Medium: Suspend the crude hydrazone in Polyphosphoric Acid (PPA) or a mixture of Methanesulfonic acid/Phosphorus pentoxide (Eaton’s Reagent) to drive cyclization at lower temperatures than traditional ZnCl₂ melts.

-

Heating: Heat the mixture to 90-110°C for 3 hours.

-

Quenching: Pour the reaction mixture onto crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Water to yield 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis via Fischer Indolization ensuring correct ester placement.

Strategic Utility: Orthogonal Hydrolysis

The primary advantage of CAS 884494-66-0 is the differential reactivity of the Methyl (C5) and Ethyl (C2) esters.

The Reactivity Gap

-

C5-Methyl Ester: Located on the benzene ring portion. Sterically accessible and electronically similar to a benzoate. Methyl esters hydrolyze roughly 2-3x faster than ethyl esters under saponification conditions due to lower steric hindrance at the carbonyl carbon.

-

C2-Ethyl Ester: Conjugated directly to the indole nitrogen. The electron density from the nitrogen lone pair can participate in resonance, slightly reducing the electrophilicity of the C2 carbonyl. Furthermore, the ethyl group provides additional steric shielding.

Regioselective Protocols

Scenario A: Selective Hydrolysis of C5-Methyl Ester To generate the 5-carboxylic acid (leaving C2-ethyl ester intact):

-

Reagent: LiOH (1.05 equiv) in THF/Water (4:1) at 0°C.

-

Logic: Lithium hydroxide is less aggressive than NaOH. Low temperature and stoichiometric control favor the attack on the less hindered methyl ester.

Scenario B: Selective Hydrolysis of C2-Ethyl Ester

-

Note: This is chemically difficult to achieve directly over the C5-methyl ester using simple base hydrolysis.

-

Alternative: If the C2 acid is required, it is often better to synthesize the reverse scaffold (2-Methyl 5-ethyl) or use a tert-butyl ester at C5 which is acid-labile, while the C2-ethyl is base-labile.

Regioselectivity Logic Diagram

Figure 2: Decision tree for controlled ester hydrolysis.

Applications in Drug Discovery[10][11]

HCV NS5B Polymerase Inhibitors

Indole-2-carboxylates are privileged structures in the design of non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase.

-

Mechanism: These compounds bind to the "Thumb II" allosteric site of the polymerase.

-

Role of CAS 884494-66-0: The C2-ester is often converted to an amide (via the acid) to interact with Arg503, while the C5 position is extended with hydrophobic biaryl groups to occupy the lipophilic pocket. The diester allows the chemist to install the C5 hydrophobic tail first (via hydrolysis/coupling) before modifying the C2 "warhead."

sPLA2 Inhibitors

Secretory Phospholipase A2 (sPLA2) inhibitors often feature an indole core decorated with an acid at C3 (mimicking the phosphate of the substrate) and lipophilic chains at C2.

-

Usage: CAS 884494-66-0 serves as a starting material where the C2-ethyl group can be reduced to an alcohol and alkylated, or the C5 position can be used to tune solubility.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 1H-indole-2-carboxylate (Structural Analog). Retrieved from [Link]

-

Gassman, P. G., & van Bergen, T. J. (1976). Indoles from anilines: Ethyl 2-methyl-5-indolecarboxylate. Organic Syntheses, 56, 72. (Foundational method for indole ester synthesis). Retrieved from [Link]

-

Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. (Describes acid catalysis optimization). Retrieved from [Link]

-

Beaulieu, P. L., et al. (2012). Indole-Based Inhibitors of HCV NS5B Polymerase. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the scaffold in drug discovery). Retrieved from [Link]

Sources

- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Structure elucidation of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

An In-Depth Technical Guide to the Structure Elucidation of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Abstract

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry.[1] We move beyond a simple listing of methods to detail the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, FT-IR Spectroscopy, and advanced multi-dimensional NMR techniques culminates in a self-validating structural proof. The process is designed for researchers, scientists, and drug development professionals, offering field-proven insights into confirming the molecular identity of novel synthetic compounds.

Introduction and Initial Hypothesis

The target compound, 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, is an indole derivative with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol .[1][2] The indole scaffold is a privileged structure in drug discovery, and understanding the precise placement of substituents is critical for establishing structure-activity relationships (SAR).

The synthesis of this molecule is typically achieved through the sequential esterification of indole-2,5-dicarboxylic acid, providing a strong basis for the proposed structure.[1] However, potential side reactions, such as incomplete esterification or regioisomeric scrambling, necessitate a rigorous and independent confirmation of the final structure. Our analytical workflow is designed to systematically validate every feature of the hypothesized molecule shown below.

Caption: Hypothesized structure of the target compound.

The Elucidation Workflow: A Step-by-Step Approach

Our strategy is hierarchical. We first confirm the foundational molecular properties (mass and formula) and then dissect the structure piece by piece, validating functional groups and finally assembling the complete connectivity map.

Caption: The hierarchical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Causality: The first and most critical step is to verify the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool, providing mass accuracy high enough to define the elemental composition unambiguously. This immediately validates the success of the synthesis in terms of atomic composition and rules out many potential impurities.

Experimental Protocol: HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent like acetonitrile.[3]

-

Instrumentation: Analyze using a high-resolution mass spectrometer, such as a Thermo Finnigan Q Exactive with a Heated Electrospray Ionization (HESI) source.[3]

-

Data Acquisition: Acquire data in both positive and negative ion modes to observe various adducts.

-

Analysis: Compare the observed m/z values against the theoretical masses for the proposed formula C₁₃H₁₃NO₄. A mass error of < 5 ppm is considered a confident match.

Expected Data

The following table outlines the predicted exact masses for common adducts of C₁₃H₁₃NO₄.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₃H₁₄NO₄⁺ | 248.08956 |

| [M+Na]⁺ | C₁₃H₁₃NNaO₄⁺ | 270.07150 |

| [M+K]⁺ | C₁₃H₁₃NKO₄⁺ | 286.04544 |

| [M-H]⁻ | C₁₃H₁₂NO₄⁻ | 246.07421 |

Data is calculated and based on reference values for similar compounds.[4]

FT-IR Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: Before diving into the complex connectivity puzzle with NMR, a rapid FT-IR scan provides a crucial "fingerprint" of the functional groups present. This non-destructive technique quickly confirms the presence of the indole N-H and the two critical ester carbonyl groups, validating the major structural motifs.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Expected Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400 | N-H Stretch | Indole N-H | Confirms the indole core.[5] |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring.[5] |

| ~2980-2850 | C-H Stretch | Aliphatic C-H | Confirms the ethyl and methyl groups. |

| ~1690-1670 | C=O Stretch | Ester Carbonyl | Strong, sharp peak confirming the two ester groups.[1] |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring | Supports the presence of the indole ring system.[5] |

| ~1250-1050 | C-O Stretch | Ester C-O | Confirms the ester linkages. |

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: NMR is the cornerstone of structure elucidation for organic molecules in solution.[6] While 1D NMR identifies the individual components (protons and carbons), 2D NMR experiments are essential to piece them together. Specifically, the HMBC experiment is the ultimate arbiter, providing the long-range correlation data needed to definitively place the ethyl and methyl ester groups at the C-2 and C-5 positions, respectively.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Perform a standard suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.

Data Interpretation

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-9.5 | br s | 1H | NH -1 | Deshielded indole N-H proton.[8] |

| ~8.2 | d | 1H | Ar-H 4 | Aromatic proton ortho to the ester, deshielded. |

| ~7.8 | dd | 1H | Ar-H 6 | Aromatic proton coupled to H4 and H7. |

| ~7.4 | d | 1H | Ar-H 7 | Aromatic proton coupled to H6. |

| ~7.2 | s | 1H | CH -3 | Pyrrole ring proton. |

| ~4.4 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by CH₃. |

| ~3.9 | s | 3H | -O-CH₃ | Singlet for the methyl ester protons. |

| ~1.4 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by CH₂. |

| Predicted δ (ppm) | Assignment | Rationale |

| ~165 | C =O (C5-ester) | Carbonyl carbon of the methyl ester. |

| ~162 | C =O (C2-ester) | Carbonyl carbon of the ethyl ester. |

| ~138-120 | Ar-C | Multiple signals for the 6 aromatic carbons of the indole core. |

| ~105 | C -3 | Pyrrole ring carbon. |

| ~62 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~52 | -O-CH₃ | Methyl carbon of the methyl ester. |

| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

The true power of modern NMR lies in 2D correlation experiments.

-

COSY (Correlated Spectroscopy): This experiment reveals which protons are coupled (typically through 2-3 bonds). It validates the assignments of the aromatic spin system and the ethyl group.

Caption: Key expected COSY correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, confirming the one-bond C-H connections and validating the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away, connecting the molecular fragments.

Caption: Critical HMBC correlations confirming regiochemistry.

Trustworthiness: The observation of a correlation from the ethyl CH₂ protons to the C-2 carbonyl carbon, combined with a correlation from the methyl ester protons to the C-5 carbonyl carbon, provides irrefutable evidence for the assigned substitution pattern.

X-ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS and NMR provides a structure beyond a reasonable doubt, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.[9][10] If a high-quality crystal can be obtained, this technique provides a 3D model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and solid-state conformation. Indole derivatives are known to form suitable crystals for such analysis.[11][12]

Experimental Protocol: X-ray Diffraction

-

Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[13]

-

Structure Solution and Refinement: Solve and refine the crystal structure using established software packages (e.g., SHELXS, SHELXL).[13]

An output from this method would be a complete crystallographic information file (CIF) and a 3D structural model, leaving no ambiguity.

Conclusion

The structure elucidation of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a systematic process that relies on the synergistic power of modern analytical techniques. High-resolution mass spectrometry lays the foundation by confirming the elemental composition. FT-IR provides a rapid check for key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, serves as the primary tool to definitively map the atomic connectivity and confirm the regiochemistry of the substituents. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data essential for advancing research and development in medicinal chemistry.

References

-

Ethyl 5-methyl-1H-pyrrole-2-carboxylate . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Ethyl 5-methyl-1h-indole-2-carboxylate (C12H13NO2) - PubChem . PubChem. Available at: [Link]

-

Structure and Morphology of Indole Analogue Crystals . ACS Omega. Available at: [Link]

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold . MDPI. Available at: [Link]

-

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate - Lead Sciences . Lead Sciences. Available at: [Link]

-

Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole . ResearchGate. Available at: [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate . MDPI. Available at: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation . YouTube. Available at: [Link]

-

Mass spectrometry of simple indoles . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists . National Center for Biotechnology Information (PMC). Available at: [Link]

-

NMR STUDIES OF INDOLE . HETEROCYCLES. Available at: [Link]

-

Structure and Morphology of Indole Analogue Crystals | ACS Omega . ACS Publications. Available at: [Link]

-

(PDF) Study of Mass Spectra of Some Indole Derivatives . ResearchGate. Available at: [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

NMR STUDIES OF INDOLE . LOCKSS. Available at: [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL . National Center for Biotechnology Information (PMC). Available at: [Link]

-

FT-IR spectrum of control indole . ResearchGate. Available at: [Link]

-

Synthesis and NMR spectra of [15N]indole . ResearchGate. Available at: [Link]

-

Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis . National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

- 1. 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | 884494-66-0 | Benchchem [benchchem.com]

- 2. 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate - Lead Sciences [lead-sciences.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - Ethyl 5-methyl-1h-indole-2-carboxylate (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ethyl 5-methyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate: Structural Elucidation for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS No: 884494-66-0) is a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its indole scaffold, functionalized with both ethyl and methyl ester groups, provides a versatile platform for the synthesis of more complex, biologically active molecules.[1] This guide presents a comprehensive overview of the spectroscopic techniques essential for the structural verification and purity assessment of this compound. As experimentally derived spectra for this specific molecule are not widely published, this document synthesizes expected data based on the analysis of closely related structural analogs and established principles of spectroscopic interpretation. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous characterization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, the precise structural elucidation of a molecule is a cornerstone of scientific rigor. For a compound like 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, which holds potential for therapeutic applications, an exhaustive spectroscopic analysis is not merely a procedural step but a fundamental requirement to ensure its identity, purity, and stability.[1] Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for a holistic and confident characterization.

This guide is structured to provide not just the "what" but the "why" behind the spectroscopic data. We will explore the expected spectral features and their correlation to the molecular structure, offering insights into the causality behind the observed signals.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, the following sections present predicted data based on the well-documented spectroscopic properties of its constituent moieties: the ethyl indole-2-carboxylate and the methyl indole-5-carboxylate systems. This predictive approach, grounded in established spectroscopic principles, serves as a robust framework for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the protons of the ethyl and methyl ester groups, and the N-H proton of the indole.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Indole N-H | ~9.0 - 9.5 | br s | 1H | - |

| H-4 | ~8.4 | d | 1H | ~1.5 |

| H-6 | ~7.9 | dd | 1H | ~8.5, 1.5 |

| H-7 | ~7.4 | d | 1H | ~8.5 |

| H-3 | ~7.2 | s | 1H | - |

| Ethyl -OCH₂- | ~4.4 | q | 2H | ~7.1 |

| Methyl -OCH₃ | ~3.9 | s | 3H | - |

| Ethyl -CH₃ | ~1.4 | t | 3H | ~7.1 |

Causality of Signal Assignment:

-

Indole N-H: The N-H proton of an indole is typically deshielded and appears as a broad singlet in the downfield region of the spectrum.

-

Aromatic Protons (H-4, H-6, H-7): The electron-withdrawing nature of the ester group at C-5 causes a significant downfield shift for the adjacent protons, particularly H-4 and H-6. The expected splitting pattern arises from ortho and meta couplings between these protons.

-

H-3 Proton: The proton at the C-3 position of the indole ring is expected to be a singlet, as it lacks adjacent proton neighbors for coupling.

-

Ester Protons: The ethyl group will show a characteristic quartet for the methylene protons (coupled to the methyl group) and a triplet for the methyl protons (coupled to the methylene group). The methyl ester will exhibit a sharp singlet.

The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ethyl Ester) | ~162 |

| C=O (Methyl Ester) | ~168 |

| C-7a | ~137 |

| C-3a | ~129 |

| C-2 | ~128 |

| C-5 | ~125 |

| C-6 | ~122 |

| C-4 | ~121 |

| C-7 | ~112 |

| C-3 | ~109 |

| Ethyl -OCH₂- | ~61 |

| Methyl -OCH₃ | ~52 |

| Ethyl -CH₃ | ~14 |

Causality of Signal Assignment:

-

Carbonyl Carbons: The carbonyl carbons of the ester groups are the most deshielded carbons and appear at the downfield end of the spectrum, typically in the range of 160-170 ppm.[1]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the indole ring. The presence of the electron-withdrawing ester groups will affect the electron density and thus the chemical shifts of the ring carbons.

-

Aliphatic Carbons: The carbons of the ethyl and methyl ester groups will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (C₁₃H₁₃NO₄), the expected molecular weight is 247.25 g/mol .[1]

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment |

| 247 | [M]⁺ (Molecular Ion) |

| 216 | [M - OCH₃]⁺ |

| 202 | [M - OC₂H₅]⁺ |

| 174 | [M - COOC₂H₅]⁺ |

| 146 | [Indole-5-carboxylate core]⁺ |

Causality of Fragmentation:

The fragmentation of indole esters under electron impact ionization often involves the loss of the alkoxy group from the ester functionality, followed by subsequent cleavages of the indole ring. The relative abundance of these fragments can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H (Indole) | Stretching |

| ~1720 | C=O (Ethyl Ester) | Stretching |

| ~1690 | C=O (Methyl Ester) | Stretching |

| ~1600, ~1470 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester) | Stretching |

Causality of Absorption Bands:

-

N-H Stretch: The N-H stretching vibration of the indole ring is expected to appear as a relatively sharp band around 3300 cm⁻¹.

-

C=O Stretches: The two ester carbonyl groups will give rise to strong absorption bands in the region of 1690-1720 cm⁻¹. The exact position can be influenced by conjugation with the indole ring.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibrations of the ester groups will result in strong bands in the fingerprint region, around 1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The indole ring system is a chromophore that absorbs in the UV region.

Table 5: Predicted UV-Vis Absorption Maxima

| Solvent | λmax (nm) |

| Methanol or Ethanol | ~220, ~280 |

Causality of Absorption:

The indole ring system exhibits characteristic π → π* transitions. The presence of the ester substituents can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the parent indole molecule.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Protocol

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum to ensure accurate signal representation.

-

Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Mass Spectrometry Protocol

Caption: Workflow for Mass Spectrometry sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, direct infusion into an electron ionization (EI) source is a common method. The instrument will then separate the resulting ions based on their mass-to-charge (m/z) ratio.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

FTIR Spectroscopy Protocol

Caption: Workflow for UV-Vis sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette.

-

Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The comprehensive spectroscopic characterization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is essential for its application in research and development. This guide provides a detailed framework for understanding and predicting the ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra of this molecule. By combining the predicted data with the standardized experimental protocols outlined herein, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors. The presented approach, which leverages data from structural analogs, underscores the power of applying fundamental spectroscopic principles to elucidate the structures of novel compounds.

References

- El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Mettler Toledo. (n.d.). 4 Guidelines For FTIR PAT. Retrieved from [Link]

-

Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

Sources

Technical Monograph: 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic insight, practical application, and rigorous data presentation.

Content Type: Technical Guide / Synthetic Protocol Focus: Synthesis, Orthogonal Reactivity, and Medicinal Utility

Executive Summary

The compound 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate represents a critical bifunctional scaffold in drug discovery. Its value lies in the orthogonal reactivity of its two ester groups: the C2-ethyl ester and the C5-methyl ester. This structural asymmetry allows medicinal chemists to selectively hydrolyze one ester while retaining the other, facilitating the precise installation of pharmacophores at opposite ends of the indole core. This guide details the thermodynamic rationale for its synthesis via the Japp-Klingemann/Fischer sequence and outlines the kinetic control required for regioselective functionalization.

Chemical Identity & Nomenclature

To ensure precision in scientific communication, we must first deconstruct the nomenclature, which describes a mixed diester.

-

IUPAC Systematic Name: 5-Methyl 2-ethyl 1H-indole-2,5-dicarboxylate

-

Molecular Formula: C

H -

Molecular Weight: 247.25 g/mol

-

Structural Features:

Structural Visualization

The differing electronic environments of the C2 and C5 positions dictate the molecule's chemical behavior.

Figure 1: Structural reactivity map highlighting the electronic differentiation between the two ester positions.

Synthetic Pathway: The Japp-Klingemann / Fischer Route

While direct carboxylation of indole is possible, it lacks regiocontrol. The industry-standard approach for accessing 2,5-dicarboxylates is the Japp-Klingemann reaction followed by Fischer Indole Cyclization . This route builds the indole ring around the pre-existing functionalities, ensuring 100% regiocontrol.

Mechanistic Logic[6]

-

Diazotization: Methyl 4-aminobenzoate is converted to its diazonium salt.

-

Japp-Klingemann Reaction: The diazonium salt attacks the activated methylene of ethyl 2-methylacetoacetate. The acetyl group acts as a leaving group (deacylation), yielding a hydrazone.

-

Fischer Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement of the hydrazone forms the indole core.

Reaction Scheme Diagram

Figure 2: The convergent synthesis pathway utilizing the Japp-Klingemann reaction to ensure regiochemical fidelity.

Experimental Protocol

Objective: Synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate on a 10 mmol scale.

Reagents & Materials

| Reagent | Equiv.[1][6] | Amount | Role |

| Methyl 4-aminobenzoate | 1.0 | 1.51 g | Core Scaffold (C5 source) |

| Ethyl 2-methylacetoacetate | 1.1 | 1.58 g | C2 source / Linker |

| Sodium Nitrite (NaNO | 1.1 | 0.76 g | Diazotizing Agent |

| Polyphosphoric Acid (PPA) | Excess | 15 g | Cyclization Catalyst |

| Potassium Hydroxide (KOH) | 1.1 | 0.62 g | Deacylating Base |

Step 1: Preparation of the Hydrazone (Japp-Klingemann)[9]

-

Diazotization: Dissolve Methyl 4-aminobenzoate (1.51 g) in 6M HCl (10 mL). Cool to 0°C in an ice bath. Add NaNO

(0.76 g) in water (2 mL) dropwise, maintaining temperature <5°C. Stir for 20 min. -

Coupling: In a separate flask, dissolve Ethyl 2-methylacetoacetate (1.58 g) in Ethanol (10 mL) containing KOH (0.62 g) dissolved in water (2 mL). Cool to 0°C.

-

Addition: Slowly add the diazonium salt solution to the alkaline ester solution over 30 minutes. The pH should be monitored and kept basic (add more KOH if necessary) to promote deacylation.

-

Isolation: A colored precipitate (the hydrazone) will form. Stir for 1 hour at 0°C. Filter the solid, wash with cold water, and dry under vacuum.

-

Checkpoint: Verify intermediate by TLC (formation of a yellow/orange solid).

-

Step 2: Fischer Indole Cyclization

-

Cyclization: Place the dried hydrazone in a round-bottom flask. Add Polyphosphoric Acid (PPA) (15 g).

-

Heating: Heat the mixture to 100–110°C with vigorous mechanical stirring. The reaction is exothermic; monitor internal temperature.[6]

-

Quenching: After 1-2 hours (monitor by TLC for disappearance of hydrazone), cool to 60°C and pour onto crushed ice (100 g).

-

Purification: The crude indole will precipitate. Filter the solid.[4][6] Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 4:1).

Orthogonal Reactivity & Medicinal Utility

The primary utility of this scaffold is the ability to differentiate the two ester groups.

Kinetic Differentiation

-

C5-Methyl Ester: This ester is attached to the benzene ring. It behaves like a standard methyl benzoate. It is electronically isolated from the indole nitrogen's lone pair.

-

C2-Ethyl Ester: This ester is conjugated with the indole nitrogen. The resonance donation from the nitrogen makes the C2-carbonyl oxygen more electron-rich and the carbonyl carbon less electrophilic. Furthermore, the ethyl group provides slightly more steric bulk than the methyl group.

Result: The C5-Methyl ester hydrolyzes roughly 10–50x faster than the C2-Ethyl ester under mild alkaline conditions.

Selective Hydrolysis Protocol

To obtain 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid (hydrolysis of C5 only):

-

Dissolve diester in THF/MeOH (1:1).

-

Add 1.05 equivalents of LiOH (1M aqueous solution).

-

Stir at room temperature for 4–6 hours.

-

Acidify carefully to pH 4. The mono-acid (C5-COOH, C2-COOEt) precipitates.

Note: To hydrolyze the C2-ester, harsh conditions (KOH, Reflux, 24h) are required.

References

-

Fischer Indole Synthesis Review: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. [7]

-

Japp-Klingemann Mechanism: Phillips, R. R. (1959).[8] The Japp-Klingemann Reaction. Organic Reactions, 10, 143.[8]

-

Regioselectivity in Indoles: Ishikura, M., et al. (2015). Recent advances in indole synthesis. Chemical Reviews, 115(18), 9869-9940.

-

Orthogonal Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | 884494-66-0 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. Japp-Klingemann_reaction [chemeurope.com]

Indole-2-Carboxylate Esters: A Technical Guide to Therapeutic Potency and Synthetic Utility

The following technical guide is structured to provide an in-depth analysis of indole-2-carboxylate esters, synthesizing chemical utility with therapeutic application.

Executive Summary

The indole-2-carboxylate ester scaffold represents a privileged structure in medicinal chemistry, serving as both a versatile synthetic precursor and a potent pharmacophore. Unlike the ubiquitous indole-3-derivatives (e.g., tryptophan, serotonin), the 2-carboxylate series offers unique electronic distribution and steric vectors that facilitate binding to hydrophobic pockets in kinases, viral integrases, and G-protein coupled receptors (GPCRs).

This guide analyzes the therapeutic landscape of these esters, specifically focusing on their roles as anticancer kinase inhibitors , HIV-1 integrase inhibitors , and allosteric modulators of the CB1 receptor . It provides validated synthetic protocols and mechanistic insights to support researchers in optimizing this scaffold for drug development.

Chemical Architecture & Structure-Activity Relationship (SAR)

The therapeutic efficacy of indole-2-carboxylate esters is governed by the interplay between the lipophilic indole core and the hydrogen-bond-accepting ester moiety.

The Role of the Ester Functionality

While often considered a prodrug motif for the corresponding carboxylic acid, the ester group in the 2-position plays distinct roles in ligand-target interactions:

-

Lipophilicity Modulation: The esterification of the polar carboxylate significantly increases LogP, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration, critical for CNS targets like CB1.

-

Hydrogen Bonding: The carbonyl oxygen serves as a hydrogen bond acceptor (HBA), while the alkoxy group can probe hydrophobic sub-pockets (e.g., the ATP-binding site of kinases).

-

Electronic Tuning: The electron-withdrawing nature of the C2-ester reduces the electron density of the indole ring, stabilizing it against oxidative metabolism compared to electron-rich indoles.

SAR Logic Visualization

The following diagram illustrates the functionalization logic for the indole-2-carboxylate scaffold.

Caption: SAR logic map for indole-2-carboxylate esters, linking structural modifications to specific biological targets.

Therapeutic Applications

Anticancer Activity (Kinase Inhibition)

Indole-2-carboxylate esters function as multi-target kinase inhibitors. The ester moiety often acts as a bioisostere for the hinge-binding region of ATP.

-

Mechanism: Competitive inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

-

Key Data: Ethyl 3-((substituted-phenyl)amino)-1H-indole-2-carboxylates have demonstrated IC50 values in the low micromolar to nanomolar range against MCF-7 (breast) and A549 (lung) cancer cell lines.

Antiviral Activity (HIV-1 Integrase)

The scaffold is a validated template for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1][2]

-

Mechanism: The C2-carbonyl and the N1-H (or C3 substituents) form a chelation triad with the Mg2+ ions in the integrase active site, blocking viral DNA integration.

-

Insight: While the free acid is the active chelator, the ethyl ester derivatives are crucial for cellular uptake and often show activity in cell-based assays due to intracellular hydrolysis.

CNS & Inflammation (CB1 & TRPV1)

-

CB1 Receptor: Indole-2-carboxamides (derived from the esters) are positive allosteric modulators (PAMs). The ester precursors are utilized to fine-tune the lipophilicity required to cross the BBB.

-

TRPV1: Indole-2-carboxylate derivatives act as antagonists, offering potential for non-opioid pain management.

Comparative Efficacy Data

The table below summarizes the potency of key indole-2-carboxylate derivatives across different indications.

| Compound Class | Target | Cell Line / Assay | Activity (IC50/EC50) | Ref |

| Ethyl 3-((4-methoxyphenyl)amino)-indole-2-carboxylate | HIV-1 Integrase | Strand Transfer Assay | 3.11 µM | [1] |

| 5-Chloro-indole-2-carboxylate derivative | EGFR Kinase | MCF-7 (Breast Cancer) | 71 nM | [2] |

| Indole-2-carboxylic acid Cu(II) complex | DNA Binding | MDA-MB-231 | >90% Inhibition @ 20µM | [3] |

| C3-alkyl indole-2-carboxylate | CB1 Receptor | Allosteric Binding (Kb) | 89.1 nM | [4] |

Experimental Protocols

Synthesis: Palladium-Catalyzed C-N Coupling

This protocol describes the synthesis of highly functionalized indole-2-carboxylate esters, a critical step for generating anticancer libraries. This method is superior to traditional Fischer synthesis for generating C3-amino derivatives.

Objective: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate.

Reagents:

-

Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 eq)

-

4-Methoxyaniline (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (5 mol%)

-

XPhos or BINAP (Ligand) (10 mol%)

-

Cesium Carbonate (Cs2CO3) (2.0 eq)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Workflow Diagram:

Caption: Pd-catalyzed Buchwald-Hartwig amination workflow for indole-2-carboxylate functionalization.

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 mmol), 4-methoxyaniline (1.2 mmol), and Cs2CO3 (2.0 mmol).

-

Degassing: Evacuate and backfill the tube with Nitrogen (N2) three times to remove oxygen (critical for Pd catalyst stability).

-

Catalyst Addition: Add Pd(OAc)2 (0.05 mmol) and XPhos (0.10 mmol). Add anhydrous 1,4-dioxane (5 mL) via syringe under N2 flow.

-

Reaction: Seal the tube and heat to 100°C in an oil bath. Stir vigorously for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (3:1).

-

Workup: Once complete, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Validation: Confirm structure via 1H-NMR (look for ester quartet at ~4.3 ppm and triplet at ~1.3 ppm) and HRMS.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine the IC50 of the synthesized ester against MCF-7 cancer cells.

-

Seeding: Seed MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM medium. Incubate for 24 hours at 37°C/5% CO2.

-

Treatment: Dissolve the indole-2-carboxylate ester in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Future Perspectives

The indole-2-carboxylate ester scaffold is evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): Researchers are exploring the C2-ester position as a linker attachment point to recruit E3 ligases, degrading specific kinases rather than just inhibiting them.

-

Dual-Action Prodrugs: Utilizing the ester hydrolysis to release two active species—the indole-2-carboxylic acid (Integrase inhibitor) and a cytotoxic alcohol moiety—within the tumor microenvironment.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024). [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. (2022). [Link]

-

In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules. (2016). [Link]

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. (2014). [Link]

-

Indole-2-carboxylic acid, ethyl ester (Synthesis Protocol). Organic Syntheses. [Link]

Sources

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Strategies in the Discovery and Synthesis of Novel Indole Alkaloids

Executive Summary

The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for over 4,000 known natural products and a vast array of synthetic therapeutics.[1] This technical guide explores the frontier of indole alkaloid science, moving beyond classical Fischer indole synthesis to integrate chemoenzymatic assembly , photoredox radical cascades , and genomic mining of biosynthetic gene clusters (BGCs).

This guide is designed for decision-makers and bench scientists in drug discovery, providing actionable protocols and mechanistic insights that bridge the gap between biological discovery and total synthesis.

Part 1: The Discovery Engine – From Ocean Depths to Gene Clusters

Mining the Marine and Fungal Frontier

Recent expeditions into deep-sea ecosystems have yielded structurally unprecedented bis-indole and prenylated indole alkaloids. Unlike terrestrial sources, marine organisms often utilize halogenation (bromine/chlorine) as a metabolic handle, enhancing lipophilicity and target binding affinity.

-

Key Insight: The discovery of dragmacidins and tulongicin A from deep-sea sponges highlights the role of bis-indole linkages in disrupting protein-protein interactions (e.g., Hsp90 inhibition).

-

Technique: Modern discovery relies on "Guilty-by-Association" transcriptomics. By correlating the expression profiles of unknown genes with known biosynthetic enzymes (e.g., tryptophan decarboxylase), researchers can pinpoint silent gene clusters responsible for novel alkaloid scaffolds.

Visualization: Biosynthetic Logic of Monoterpene Indole Alkaloids (MIAs)

The diversity of over 2,000 MIAs stems from a single divergent point: the condensation of tryptamine and secologanin.

Figure 1: The central dogma of Monoterpene Indole Alkaloid (MIA) biosynthesis.[2] STR: Strictosidine Synthase; SGD: Strictosidine Glucosidase.

Part 2: Chemoenzymatic Synthesis – The Biological Route

The Strictosidine Synthase (STR) Platform

Total synthesis often struggles with the stereochemical complexity of the Pictet-Spengler condensation. Nature solves this with Strictosidine Synthase (STR) , an enzyme that enforces the formation of the 3

Causality & Logic:

-

Why use STR? Chemical Pictet-Spengler reactions often yield racemic mixtures or require expensive chiral auxiliaries. Recombinant STR accepts a range of tryptamine analogues (e.g., 5-fluoro-, 7-aza-tryptamine), allowing for the rapid generation of "unnatural" natural product libraries with perfect enantiopurity.

Protocol: Chemoenzymatic Synthesis of 12-Aza-Strictosidine

A self-validating protocol adapted from recent biocatalytic methodologies.

Reagents:

-

Recombinant STR (immobilized on Ni-NTA beads).

-

7-Aza-tryptamine (Substrate A).[3]

-

Secologanin (Substrate B).

-

Buffer: Phosphate buffer (100 mM, pH 7.0).

Workflow:

-

Preparation: Suspend immobilized STR (5 U) in 10 mL of phosphate buffer.

-

Initiation: Add 7-aza-tryptamine (1.0 mmol) and secologanin (1.2 mmol) to the suspension.

-

Incubation: Shake at 30°C for 12 hours. Monitor consumption of tryptamine via TLC (MeOH:CH2Cl2 1:9).

-

Workup: Filter off the enzyme beads (can be reused). Lyophilize the filtrate.

-

Purification: Purify the residue via C18 reverse-phase HPLC (Water/Acetonitrile gradient).

-

Validation: Verify the single diastereomer via 1H NMR (presence of doublet at

~5.8 ppm for H-3 with

Part 3: Photoredox Catalysis – The Chemical Route

Radical Cascade Cyclization

While enzymes excel at early-stage assembly, chemical synthesis dominates late-stage functionalization. The Qin Group's photoredox strategy represents a paradigm shift, utilizing visible light to generate nitrogen-centered radicals that trigger cascade cyclizations.

Causality & Logic:

-

The Problem: Constructing the strained bridged systems of Iboga or Aspidosperma alkaloids usually requires multi-step ionic cyclizations (e.g., oxidative coupling) that are sensitive to steric hindrance.

-

The Solution: Photoredox catalysis reverses the polarity. By generating an N-centered radical, the reaction can access "forbidden" anti-Markovnikov cyclization modes, forging multiple C-C and C-N bonds in a single operation under mild conditions.

Visualization: Photoredox Radical Cascade Mechanism

This diagram illustrates the electron transfer cycle that drives the formation of the indole core.

Figure 2: Mechanism of visible-light-induced radical cascade for indole alkaloid synthesis. SET: Single Electron Transfer; HAT: Hydrogen Atom Transfer.

Protocol: Visible-Light-Driven Cascade Synthesis

Based on the collective total synthesis strategies reported by Qin et al.[4]

Reagents:

-

Substrate: Indole-tethered sulfonamide.

-

Catalyst:

(1.0 mol%). -

Base:

(2.0 equiv). -

Solvent: Degassed MeCN.

-

Light Source: 40W Blue LEDs (

= 450 nm).

Workflow:

-

Setup: In a flame-dried Schlenk tube, combine the sulfonamide substrate (0.2 mmol),

(1.3 mg), and -

Inert Atmosphere: Evacuate and backfill with Argon (3x) to remove oxygen (radical quencher). Add degassed MeCN (2.0 mL).

-

Irradiation: Place the tube 2 cm from the Blue LED source. Stir vigorously at room temperature. Fan cooling is recommended to maintain T < 30°C.

-

Monitoring: Reaction is typically complete in 6-12 hours. Monitor by disappearance of the sulfonamide N-H peak in IR or by TLC.

-

Isolation: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography on silica gel.

-

Data Check: Look for the diagnostic disappearance of the alkene signals and the appearance of high-field protons corresponding to the newly formed cyclopropane or bridged ring systems.

Part 4: Comparative Analysis of Methodologies

| Feature | Classical Synthesis (e.g., Fischer/Pictet-Spengler) | Chemoenzymatic Assembly (Biocatalysis) | Photoredox Radical Cascade |

| Primary Bond Formation | Ionic (Acid/Base mediated) | Enzymatic (Active site constraint) | Radical (Single Electron Transfer) |

| Stereocontrol | Low to Moderate (Requires chiral auxiliaries) | Excellent (Enzyme specificity) | Moderate (Substrate control) |

| Substrate Scope | Broad, but sensitive to functional groups | Limited by enzyme pocket size | Broad , tolerant of polar groups |

| Scalability | High (Industrial standard) | Moderate (Enzyme cost/stability) | Moderate (Photon penetration depth) |

| Complexity Generation | Step-wise (Linear) | Convergent (One-step complexity) | High (Cascade/Domino reactions) |

References

-

Discovery of Novel Marine Indole Alkaloids Source: Marine Drugs / MDPI Title: Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects URL:[Link]

-

Chemoenzymatic Synthesis Methodologies Source: National Institutes of Health (NIH) Title: A facile chemoenzymatic approach: one-step syntheses of monoterpenoid indole alkaloids URL:[Link]

-

Photoredox Catalysis in Indole Synthesis Source: Accounts of Chemical Research (ACS) Title: Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions URL:[Link]

-

Biosynthetic Pathway Engineering Source: Nature Communications Title:[5] Monoterpene indole alkaloid biosynthesis and synthetic biology URL:[Link]

-

Organocatalytic Asymmetric Synthesis Source: Oxford Academic Title: Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids URL:[Link]

Sources

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Topic: Solubility Profiling & Optimization of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers

Executive Summary & Chemical Identity

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS: 884494-66-0) is a specialized diester intermediate used primarily as a scaffold in the synthesis of bioactive indole derivatives (e.g., antiviral and anti-inflammatory agents).[1][2] Unlike symmetric diesters, its asymmetric substitution—an ethyl ester at position C2 and a methyl ester at position C5—imparts unique physicochemical properties that influence its solubility, crystal packing, and reactivity.

This guide provides a rigorous analysis of its solubility profile, offering validated protocols for solubilization in drug discovery workflows.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| CAS Number | 884494-66-0 |

| LogP (Predicted) | ~2.6 – 2.9 (Lipophilic) |

| H-Bond Donors | 1 (Indole N-H) |

| H-Bond Acceptors | 4 (Ester Carbonyls & Oxygens) |

| pKa (Indole NH) | ~16.0 (Non-ionizable at physiological pH) |

Physicochemical Basis of Solubility

Understanding the molecular interactions of this compound is critical for selecting the right solvent system.

Structural Determinants

The solubility of this indole diester is governed by the competition between its crystal lattice energy (stabilized by intermolecular H-bonds and

-

The Indole Core: The planar, aromatic system promotes strong

-stacking, which significantly reduces solubility in aqueous media. -

Asymmetric Esters: The C2-ethyl and C5-methyl groups disrupt the symmetry of the crystal lattice compared to symmetric diesters (e.g., dimethyl or diethyl analogs). This asymmetry often lowers the melting point and slightly enhances solubility in organic solvents, but the compound remains highly lipophilic.

-

Hydrogen Bonding: The single N-H donor at position 1 is a critical site for solvation. Solvents capable of accepting this proton (e.g., DMSO, DMF) are the most effective solubilizers.

Solubility Profile by Solvent Class

The following data summarizes the compound's behavior based on polarity and dielectric constants.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong H-bond acceptance disrupts N-H...O=C intermolecular bonds. Ideal for stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Excellent solvation of the lipophilic aromatic core and ester groups. |

| Polar Protic | Ethanol, Methanol | Moderate (1–10 mg/mL) | Soluble upon heating; often used for recrystallization. Limited by the hydrophobic ethyl/methyl chains at room temp. |

| Ethers | THF, 1,4-Dioxane | Moderate | Good compatibility with the ester functionalities. |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<10 µg/mL) | High lipophilicity (LogP > 2.5) and lack of ionizable groups at pH 7.4 prevent aqueous solvation. |

Experimental Protocols

These protocols are designed to ensure reproducibility in biological assays and synthesis workups.

Protocol A: Preparation of High-Concentration Stock Solutions (20 mM)

Objective: Create a stable stock for biological dilution. Reagents: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

-

Weighing: Accurately weigh 4.95 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube (to prevent photodegradation).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Checkpoint: Solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities.

-

-

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.

Protocol B: Kinetic Solubility Assay (PBS pH 7.4)

Objective: Determine the maximum concentration before precipitation in an aqueous buffer (Turbidimetric method).

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Dilution Series: In a 96-well plate, spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Ensure final DMSO concentration is fixed at 1% (v/v).

-

Incubation: Shake plate at 500 rpm for 2 hours at 25°C.

-

Readout: Measure absorbance at 620 nm (turbidity).

-

Interpretation: An increase in OD620 relative to the blank indicates precipitation. The solubility limit is the highest concentration with baseline absorbance.

-

Solubilization Strategies for Drug Delivery

When using this compound in animal models or cellular assays, simple DMSO dilution may cause "crashing out" (precipitation) upon contact with aqueous media.

Recommended Formulation Vehicles

-

Cosolvent System: 5% DMSO + 40% PEG 400 + 55% Water.

-

Complexation: Hydroxypropyl-

-cyclodextrin (HP--

Protocol: Dissolve 20% (w/v) HP-

-CD in water. Add compound stock (in DMSO) slowly with stirring. The hydrophobic indole core encapsulates within the cyclodextrin cavity, shielding it from water.

-

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's structural features.

Figure 1: Decision matrix for solvent selection based on the molecular interactions of the indole diester scaffold.

References

-

BenchChem. (n.d.). 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Product Description. Retrieved from

-

Lead Sciences. (n.d.). Product Catalog: 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate. Retrieved from

-

PubChem. (2021).[4] 1H-Indole-2,5-dicarboxylic acid (Parent Acid Data).[2][4] National Library of Medicine. Retrieved from

-

MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved from

-

Organic Syntheses. (1974). Ethyl 2-methylindole-5-carboxylate Synthesis. Org.[2][5][6] Synth. 54, 58. Retrieved from

Sources

- 1. 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate - Lead Sciences [lead-sciences.com]

- 2. 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | 884494-66-0 | Benchchem [benchchem.com]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H-indole-2,5-dicarboxylic Acid | C10H7NO4 | CID 4308326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. innospk.com [innospk.com]

Stability of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate under acidic conditions

The following technical guide details the stability profile, degradation mechanisms, and experimental protocols for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS: 884494-66-0) under acidic conditions.

Executive Summary

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a mixed diester indole scaffold used frequently as an intermediate in the synthesis of antiviral (e.g., Arbidol analogs) and anticancer therapeutics. Its structure features two distinct ester functionalities: a methyl ester at position C5 and an ethyl ester at position C2 .

Under acidic conditions, this compound exhibits a regioselective degradation profile . The primary degradation pathway is acid-catalyzed hydrolysis (

Key Stability Insights:

-

Hydrolysis Order: The C5-methyl ester typically hydrolyzes faster than the C2-ethyl ester due to lower steric hindrance.

-

Artifact Risk: The use of methanol as a co-solvent in stability studies will cause rapid transesterification (C2-Ethyl

C2-Methyl), invalidating kinetic data. -

Critical Degradant: Indole-2,5-dicarboxylic acid (di-acid) and potentially Indole-5-carboxylic acid (via decarboxylation).

Structural Analysis & Degradation Mechanism

Chemical Structure & Reactivity

The molecule consists of an electron-rich indole core stabilized by two electron-withdrawing ester groups.

-

C5 Position (Methyl Ester): Acts as a typical aromatic ester. The methyl group is small, making the carbonyl carbon accessible to nucleophilic attack by water.

-

C2 Position (Ethyl Ester): Located adjacent to the indole nitrogen. While the nitrogen is electron-donating, the C2 carboxylate is conjugated with the C2=C3 double bond. The ethyl group provides greater steric shielding than the methyl group, retarding the rate of hydrolysis.

Mechanism of Action: Hydrolysis

In aqueous acid, degradation proceeds via the Acid-Catalyzed Acyl-Oxygen Cleavage (

-

Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.

-

Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The alcohol leaving group (methanol for C5; ethanol for C2) is eliminated, yielding the carboxylic acid.

Degradation Pathway Visualization

The following diagram illustrates the stepwise degradation, including the risk of decarboxylation at C2.

Figure 1: Stepwise acid hydrolysis pathway. The C5-methyl ester is kinetically more labile than the C2-ethyl ester.

Experimental Protocol: Forced Degradation Study

To accurately assess stability, one must avoid common experimental artifacts such as transesterification.

Reagents & Materials

-

API: 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (>98% purity).

-

Acid Medium: 0.1 N, 1.0 N, and 5.0 N HCl.

-

Co-solvent: Acetonitrile (ACN) or 1,4-Dioxane. DO NOT USE METHANOL OR ETHANOL (prevents ester exchange).

-

Neutralizer: 1.0 N NaOH (for quenching).

Protocol Steps

-

Stock Preparation: Dissolve 50 mg of the compound in 10 mL of Acetonitrile (Conc: 5 mg/mL).

-

Acid Stress Initiation:

-

Mix 1.0 mL of Stock Solution with 1.0 mL of HCl (0.1 N, 1.0 N, or 5.0 N).

-

Prepare triplicate samples for each condition.

-

-

Incubation:

-

Condition A (Ambient): 25°C for 24 hours.

-

Condition B (Thermal): 60°C for 4–8 hours.

-

Condition C (Reflux): 80°C for 2 hours (Extreme stress).

-

-

Quenching: Aliquot 200 µL of the reaction mixture and neutralize with an equivalent volume of NaOH or dilute immediately with mobile phase buffer to stop the reaction.

-

Analysis: Inject immediately onto HPLC.

Analytical Method (HPLC-UV)

A gradient method is required to resolve the diester, two mono-esters, and the di-acid.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Wavelength | 280 nm (Indole characteristic absorption) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% |

Data Interpretation & Troubleshooting

Expected Retention Time Order

Because the esters increase lipophilicity, the elution order on a Reverse Phase (C18) column will be:

-

Di-acid: (Most polar, elutes first) ~ 3-5 min.

-

Mono-acid (C5-COOH): ~ 8-10 min.

-

Mono-acid (C2-COOH): ~ 9-11 min (Close to C5-COOH, requires good resolution).

-

Parent Diester: (Most non-polar, elutes last) ~ 14-16 min.

Transesterification Warning

If the chromatogram shows a new peak eluting after the parent or very close to it, and you used Methanol as a diluent, you have likely formed the Dimethyl ester . This is a false degradation product caused by the solvent.

Decarboxylation Check

If a peak appears that matches the retention time of Indole-5-carboxylic acid (commercially available standard), the C2-carboxylic acid has decarboxylated. This typically only occurs in Condition C (Reflux) .

Stability Workflow Diagram

Figure 2: Workflow for assessing acid stability while minimizing solvent-induced artifacts.

References

-

BenchChem. 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Structure and Properties.

-

Vandersteen, A. A., et al. (2012).[1] Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids.[1][2] Journal of Organic Chemistry.[1]

-

Yates, K., & McClelland, R. A. (1967). Mechanisms of ester hydrolysis in aqueous sulfuric acids. Journal of the American Chemical Society.

-

Feinstein, A., et al. (1969). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids.[3] Journal of the Chemical Society B. [3]

Sources

- 1. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-2-carboxylic acid | CAS#:1477-50-5 | Chemsrc [chemsrc.com]

- 3. Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Experimental protocol for Fischer indole synthesis of dicarboxylates

<-1> ## Application Notes and Protocols for the Fischer Indole Synthesis of Dicarboxylates

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely utilized method for constructing the indole nucleus.[1][2][3][4] This application note provides a detailed experimental protocol and expert insights for the synthesis of indole dicarboxylates, a class of compounds with significant potential in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide for laboratory execution, present a comprehensive troubleshooting section, and summarize key reaction parameters for researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals, including the celebrated anti-migraine triptan class of drugs.[2][4][5] The Fischer indole synthesis provides a powerful and convergent route to this heterocycle by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[2][3] The synthesis of indole dicarboxylates, in particular, furnishes molecules with multiple functional group handles, allowing for subsequent diversification and the development of complex molecular architectures. This guide focuses on the practical application of this venerable reaction to keto-dicarboxylate substrates, offering a robust protocol for reliable synthesis.

Mechanistic Rationale: Understanding the "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Fischer indole synthesis is not a simple condensation but a cascade of acid-catalyzed transformations.[1][2]

The accepted mechanism proceeds through the following key stages:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an arylhydrazine and a carbonyl compound (in our case, a keto-dicarboxylate) to form an arylhydrazone.[1][2][6]

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer ('ene-hydrazine').[1][2] This step is crucial as it sets the stage for the key bond-forming event.

-

[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[7][7]-sigmatropic rearrangement, akin to a Cope rearrangement, to form a di-imine intermediate.[1][2][8] This is the critical C-C bond-forming step that establishes the indole framework.

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form an aminoacetal (aminal) intermediate.[2]

-